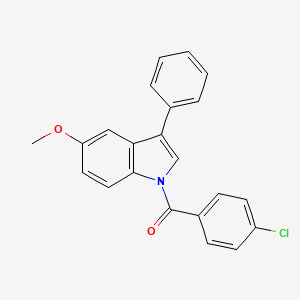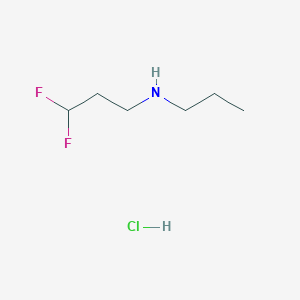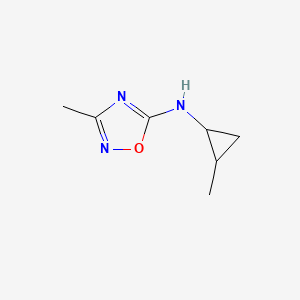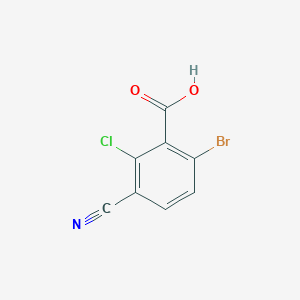
6-Bromo-2-chloro-3-cyanobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-3-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2 It is a derivative of benzoic acid, featuring bromine, chlorine, and cyano functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-cyanobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-chlorobenzoic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-3-cyanobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-3-cyanobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-3-cyanobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity to proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-chloro-3-methoxyphenylboronic acid: Similar in structure but contains a methoxy group instead of a cyano group.
3-Bromo-2-chlorobenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Bromo-6-chlorobenzoic acid: Different positioning of the bromine and chlorine atoms, leading to different chemical properties.
Uniqueness
6-Bromo-2-chloro-3-cyanobenzoic acid is unique due to the presence of the cyano group, which significantly alters its chemical reactivity and potential applications compared to similar compounds. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H3BrClNO2 |
|---|---|
Peso molecular |
260.47 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-3-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) |
Clave InChI |
GANUFEDLLRWJKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)Cl)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


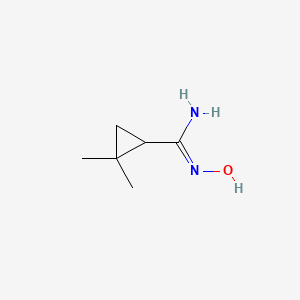
![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)
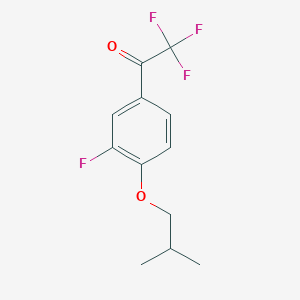
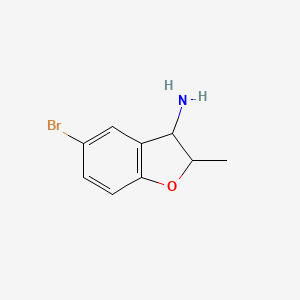

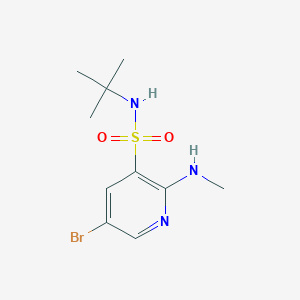
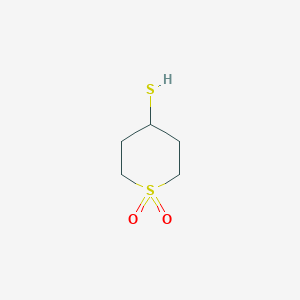
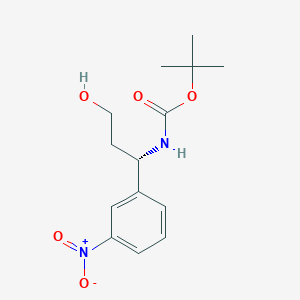
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)

